molecular formula C18H17N7O B2489334 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile CAS No. 2034280-26-5

3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile

Cat. No. B2489334
CAS RN: 2034280-26-5
M. Wt: 347.382
InChI Key: NMEWJHQJECJOLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo and triazolo compounds involves multiple steps, including ring closure, condensation reactions, and cyclization with various reagents. For instance, 3-hydrazino derivatives have been used in the synthesis of pyrazolo[3,4-e]-s-triazolo[3,4-c]-as-triazines through reactions with formic acid, acetic acid, and other agents to afford various N-acyl derivatives and cyclized products (Youssef et al., 1984).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile can be elucidated through various analytical techniques, including IR, NMR, and MS. For example, detailed structural analysis of triazolo[4,3-a]pyrazines revealed their synthesis and characterization through such spectroscopic analyses, confirming the complex nature of these molecules (Hwang et al., 2006).

Chemical Reactions and Properties

These compounds engage in diverse chemical reactions, leading to the formation of various derivatives. The reactions often involve the use of diazonium salts, cyclization under acidic conditions, and interactions with different reagents to yield a wide array of triazolo and pyrazolo derivatives. Such processes highlight the chemical versatility and reactivity of these molecules (Farag et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, of compounds like this compound, can be inferred from closely related molecules. These characteristics are crucial for understanding the compound's behavior in different environments and potential applications in material science (El-Agrody et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are central to the compound's applicability in synthetic chemistry and drug development. Studies on similar compounds have explored these aspects through synthesis of novel derivatives and evaluation of their chemical behavior (Elnagdi et al., 1978).

Scientific Research Applications

Synthesis and Antagonistic Properties

  • The compound has been synthesized as a part of a series of piperazine-derived [1,2,4]triazolo[1,5-a]pyrazines. These compounds, including the one , have shown moderate binding affinity and selectivity as adenosine A2a receptor antagonists, suggesting potential applications in neuroscience and pharmacology (Peng et al., 2005).

Antimicrobial Applications

  • A series of piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising results against bacterial and fungal strains, indicating their potential as antimicrobial agents (Patil et al., 2021).

Synthesis and Reactivity

  • Research on the synthesis and reactivity of similar triazolo[4,3-a]benzonitrile derivatives has provided insights into the versatile applications of these compounds in chemical synthesis (Farag et al., 1996).

Anticonvulsant Activity

  • Certain triazolo[4,3-a]pyrazines have been synthesized and tested for their anticonvulsant activity. These studies suggest the potential of such compounds, including the one , in developing new treatments for convulsive disorders (Kelley et al., 1995).

Diabetes Treatment

  • The compound has been involved in the synthesis of fused triazole derivatives, which are important inhibitors of the dipeptidyl peptidase-IV enzyme. This suggests its potential application in the treatment or prevention of type 2 diabetes (Yu-tao, 2009).

Future Directions

The future directions for “3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile” could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. Given the importance of the triazole scaffold, its synthesis has attracted much attention, and it is hoped that this will lead to the development of new biologically active entities for the rational design and development of new target-oriented drugs .

properties

IUPAC Name

3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-13-21-22-17-16(20-5-6-25(13)17)23-7-9-24(10-8-23)18(26)15-4-2-3-14(11-15)12-19/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEWJHQJECJOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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